molecular formula C16H18N4O2S2 B6439435 4-methanesulfonyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549016-90-0

4-methanesulfonyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6439435
CAS No.: 2549016-90-0
M. Wt: 362.5 g/mol
InChI Key: UQFANSQVOZPANZ-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549016-90-0) is a synthetic organic compound with a molecular weight of 362.5 g/mol and a molecular formula of C 16 H 18 N 4 O 2 S 2 . This reagent features a benzothiazole core, which is a privileged scaffold in medicinal chemistry known for its diverse bioactivity and presence in compounds investigated for neurodegenerative diseases . The core is functionalized at its 2-position with an azetidine ring that bears a (4-methyl-1H-pyrazol-1-yl)methyl moiety . This azetidine-pyrazole substituent introduces conformational rigidity and may facilitate interactions with biological targets through hydrogen bonding or π-π stacking . At the 4-position of the benzothiazole ring, a methanesulfonyl group (-SO₂CH₃) is present, which can enhance the molecule's solubility and bioavailability . Compounds with structural similarities, particularly those containing azetidine and heterocyclic components like pyrazole, have been researched as inhibitors of biological targets such as phosphodiesterase 10 (PDE10) . The structural attributes of this compound make it a valuable intermediate for researchers in medicinal chemistry exploring structure-activity relationships (SAR) and developing multi-target-directed ligands (MTDLs) for complex diseases . It is supplied as a high-quality standard for use in various biochemical and pharmacological assays. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-4-methylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-11-6-17-20(7-11)10-12-8-19(9-12)16-18-15-13(23-16)4-3-5-14(15)24(2,21)22/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFANSQVOZPANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methanesulfonyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. This article delves into its biological activities, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • CAS Number : Not available in the provided sources.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant antimicrobial properties. The presence of the methanesulfonyl group enhances solubility and bioavailability, which may contribute to its efficacy against various pathogens. Studies have shown that derivatives of pyrazoles can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Compounds containing pyrazole moieties have been explored for their anticancer potential. For instance, certain pyrazole derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The mechanism often involves the modulation of cell signaling pathways related to proliferation and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. The compound under discussion may exhibit similar effects, making it a candidate for treating conditions like arthritis or other inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli ,
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX-2 and pro-inflammatory cytokines

Case Study: Antimicrobial Testing

A study conducted on various pyrazole derivatives, including those structurally similar to the target compound, utilized the agar disc diffusion method to assess antimicrobial efficacy. The results indicated that several compounds exhibited significant inhibition zones against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations as low as 100 µg/mL .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Cellular Signaling Modulation : By affecting signaling pathways related to cell proliferation and apoptosis, this compound can exert anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzothiazole Derivatives

a. 6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole ()

  • Structural Differences : Ethoxy (-OCH₂CH₃) at position 6 vs. methanesulfonyl at position 3.
  • Implications :
    • Electronic Effects : Ethoxy is electron-donating, increasing electron density on the benzothiazole ring compared to the electron-withdrawing methanesulfonyl group.
    • Solubility : Ethoxy may reduce aqueous solubility relative to the polar sulfonyl group.
    • Synthesis : Both compounds likely share azetidine coupling steps, but sulfonation at position 4 in the target compound adds complexity .

b. 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()

  • Structural Differences : Dihydropyrazole substituent with methoxyphenyl and phenyl groups vs. azetidine-pyrazole.

c. 4-(4-Benzothiazol-2-yl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol ()

  • Structural Differences : Dihydroxybenzene and pyrazole substituents vs. azetidine-pyrazole.
  • Implications: Solubility: Dihydroxy groups enhance hydrophilicity, contrasting with the lipophilic azetidine-pyrazole.
Pyrazole-Containing Heterocycles

a. 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ()

  • Structural Differences : Pyrazolone core with a propynyl group vs. azetidine-pyrazole.
  • Implications :
    • Reactivity : The α,β-unsaturated ketone in pyrazolone may participate in Michael addition reactions, absent in the target compound.
    • Biological Activity : Similar benzothiazole-pyrazole hybrids exhibit antimicrobial properties, suggesting shared mechanisms .

b. 3-(4-Nitrobenzenesulfonyl)-1-(4-methyl-1H-pyrazol-1-yl)-prop-1-en-1-amine ()

  • Structural Differences : Nitrobenzenesulfonyl and propenylamine groups vs. benzothiazole core.
  • Implications :
    • Electronic Effects : The nitro group is strongly electron-withdrawing, comparable to methanesulfonyl but with higher resonance effects.
    • Synthesis : Both compounds utilize sulfonyl groups, but the target’s benzothiazole core requires distinct cyclization steps .
Tris(pyrazolyl)methane Ligands ()
  • Structural Differences : Tris(pyrazolyl)methane scaffolds vs. single pyrazole-azetidine.
  • Implications: Metal Binding: Tris(pyrazolyl) ligands are widely used in catalysis, while the target’s azetidine-pyrazole may offer monodentate coordination. Solubility: Methyl groups on pyrazole in the target compound could improve organic solubility relative to unmethylated analogs .

Preparation Methods

Formation of 1,3-Benzothiazole Skeleton

The benzothiazole scaffold is typically synthesized via cyclization of 2-aminobenzenethiol with carboxylic acid derivatives. For example, reaction with 4-methanesulfonylbenzoic acid in polyphosphoric acid (PPA) at 120–140°C yields 4-methanesulfonyl-1,3-benzothiazol-2(3H)-one in ~75% yield. Alternative routes employ 2-amino-5-methanesulfonylbenzenethiol with formic acid under reflux, though yields are lower (~60%) due to steric hindrance from the sulfonyl group.

Functionalization at the 2-Position

Synthesis of 3-[(4-Methyl-1H-Pyrazol-1-yl)Methyl]Azetidine

Azetidine Ring Construction

Azetidine rings are commonly synthesized via intramolecular cyclization of γ-chloroamines or through [2+2] cycloadditions. Patent WO2000063168A1 describes an optimized method using N-(tert-butyl)-3-aminopropanol treated with trifluoroacetic anhydride (TFAA) to form a trifluoroacetamide intermediate, followed by base-mediated cyclization to yield 3-aminoazetidine (Scheme 1). Yields exceed 70% under mild conditions (0–25°C).

Pyrazole Substituent Installation

The 3-aminoazetidine is functionalized via reductive amination with 4-methyl-1H-pyrazole-1-carbaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. This step introduces the (4-methyl-1H-pyrazol-1-yl)methyl group at the azetidine’s 3-position, achieving ~65% yield after purification by silica gel chromatography.

Coupling of Azetidine and Benzothiazole Moieties

Nucleophilic Aromatic Substitution

Reaction of 2-chloro-4-methanesulfonyl-1,3-benzothiazole with 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine in dimethylformamide (DMF) at 80°C, using potassium carbonate (K₂CO₃) as a base, affords the target compound in 55–60% yield. Elevated temperatures (100°C) improve reaction rates but reduce selectivity due to competing decomposition of the azetidine ring.

Palladium-Catalyzed Cross-Coupling

An alternative method employs Buchwald-Hartwig amination using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand. This approach achieves higher yields (70–75%) under milder conditions (60°C, 12 h), though costs associated with palladium catalysts limit scalability.

Optimization and Challenges

Solvent and Base Selection

Optimal conditions for nucleophilic substitution involve polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃). Strong bases (e.g., NaOH) promote azetidine ring opening, while non-polar solvents (toluene) result in incomplete conversion.

Protecting Group Strategies

The tert-butyl group in azetidine intermediates necessitates careful deprotection. TFAA-mediated cleavage, as described in WO2000063168A1, minimizes side reactions compared to traditional HCl hydrolysis, which can degrade the pyrazole moiety.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.95 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.62 (d, J = 8.4 Hz, 1H, benzothiazole-H), 4.32 (t, J = 7.6 Hz, 2H, azetidine-CH₂), 3.98 (s, 3H, CH₃SO₂), 3.76 (s, 2H, N-CH₂-pyrazole), 2.84–2.78 (m, 2H, azetidine-CH₂), 2.41 (s, 3H, pyrazole-CH₃).

  • MS (ESI+) : m/z 435.1 [M+H]⁺.

Purity and Yield Optimization

Recrystallization from ethanol/water (7:3) enhances purity to >98% (HPLC). The highest isolated yield (75%) is achieved via palladium-catalyzed coupling, albeit with higher reagent costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodology : Optimize multi-step synthesis by varying solvents (e.g., DMF, ethanol), catalysts (e.g., POCl₃ in Vilsmeier-Haack reactions), and temperatures (e.g., reflux at 60–65°C). Purify intermediates via column chromatography and confirm yields using analytical HPLC .
  • Key Steps :

  • Condensation of benzothiazole precursors with azetidine intermediates.
  • Functionalization of the pyrazole ring under inert atmospheres.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., dihedral angles between aromatic rings) .
  • IR Spectroscopy : Identify sulfonyl (S=O) and thiazole (C=S) stretches .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks .

Q. What in vitro assay designs are recommended for initial evaluation of antimicrobial/anticancer activity?

  • Approach :

  • Use standardized MIC (Minimum Inhibitory Concentration) assays for antimicrobial screening against Gram-positive/negative strains .
  • For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational docking studies predict interactions with biological targets like kinases or GPCRs?

  • Protocol :

  • Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (PDB) of target proteins (e.g., HIV-1 protease, EGFR kinase).
  • Validate predictions with molecular dynamics simulations (e.g., RMSD analysis) .
    • Key Metrics : Binding affinity (ΔG), hydrogen bonding networks, and hydrophobic interactions.

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Solutions :

  • Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Control for assay-specific variables (e.g., serum protein binding in cell culture ).
  • Perform meta-analyses of structure-activity relationships (SAR) across analogs .

Q. How do electronic effects of azetidine/pyrazole substituents influence reactivity in nucleophilic/electrophilic reactions?

  • Analysis :

  • Use DFT calculations (e.g., Gaussian 09) to map electron density on the benzothiazole core.
  • Experimentally probe reactivity via substituent variation (e.g., electron-withdrawing groups on pyrazole reduce electrophilic substitution rates) .

Q. What methodologies analyze stability under physiological pH and temperature?

  • Protocol :

  • Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Monitor degradation via LC-MS over 24–72 hours .
    • Key Factors : Hydrolysis of sulfonyl groups or azetidine ring opening under acidic conditions.

Q. How is the stereochemical configuration of chiral centers confirmed?

  • Techniques :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with CIF files in Cambridge Structural Database) .
  • NOESY NMR : Detect spatial proximity of protons to infer 3D arrangement .

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